2-Chloro-2-butenal
Description
Structure
3D Structure
Properties
CAS No. |
53175-28-3 |
|---|---|
Molecular Formula |
C4H5ClO |
Molecular Weight |
104.53 g/mol |
IUPAC Name |
2-chlorobut-2-enal |
InChI |
InChI=1S/C4H5ClO/c1-2-4(5)3-6/h2-3H,1H3 |
InChI Key |
GMUIHGWBQIUCST-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C=O)Cl |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 2 Chloro 2 Butenal and Analogous Systems
Direct Halogenation and Dehydrohalogenation Routes for α-Chloro-α,β-Unsaturated Aldehydes
The most conventional and frequently employed method for synthesizing α-chloro- and α-bromo-substituted α,β-unsaturated aldehydes involves a two-step sequence: the halogenation of a corresponding α,β-unsaturated aldehyde, followed by dehydrohalogenation. This approach typically utilizes elemental halogens like chlorine or bromine for the initial addition across the double bond. For instance, bromine in an acetic acid solvent is commonly used for the α-halogenation of ketones and is applicable to aldehydes as well.
Following the formation of the dihalo-saturated aldehyde intermediate, a base is used to induce the elimination of a hydrogen halide (HHal). Common bases employed for this dehydrohalogenation step include di- and triethylamine. However, the yields for this method can be moderate, often ranging from 36% to 68%. An alternative dehydrohalogenation protocol uses dimethyl sulfoxide (B87167) (DMSO), which can act as both a reagent and a solvent, proceeding under mild, alkali-free conditions to provide 2-bromopropenals in high yields. Another approach involves using N-chlorosuccinimide (NCS) as the chlorine source, which is a common reagent for the direct α-chlorination of aldehydes.
A tandem oxidation/halogenation sequence offers a more direct, one-pot conversion of aryl allylic alcohols to α-halo α,β-unsaturated ketones using an excess of the Moffatt-Swern reagent (oxalyl chloride or bromide and DMSO). This method is advantageous as it starts from stable allylic alcohols and avoids the direct halogenation of potentially polymerizable unsaturated aldehydes. The choice of oxalyl chloride or oxalyl bromide allows for the synthesis of α-chloro and α-bromo enones, respectively.
Condensation and Cross-Coupling Approaches in the Formation of Unsaturated Carbonyls with Halogen Substitution
Condensation and cross-coupling reactions provide powerful alternatives for constructing the carbon skeleton of halogenated unsaturated carbonyls. The aldol (B89426) condensation, a classic carbon-carbon bond-forming reaction, can be adapted for this purpose. For example, the base-catalyzed aldol condensation between acetaldehyde (B116499) and phenylacetaldehyde (B1677652) is a route to 2-phenyl-2-butenal, an analog of 2-chloro-2-butenal.
More advanced methods include chromium(II) chloride-mediated two-carbon halo-homologation. This reaction couples aryl, alkenyl, or aliphatic aldehydes with chloral (B1216628) ethyl hemiacetal or bromal to furnish (Z)-α-chloro- and (Z)-α-bromo-α,β-unsaturated aldehydes with good yields and high stereoselectivity. The proposed mechanism involves the generation of a chromium(III)-enolate from the chloral or bromal, which is then intercepted by the aldehyde.
N-Heterocyclic carbenes (NHCs) have also emerged as effective catalysts for cross-coupling reactions. They can catalyze the coupling of aromatic aldehydes with various partners. For instance, NHC-catalyzed umpolung (polarity reversal) of aldehydes allows for their reaction with electrophiles. Zinc halides have been shown to catalyze the cross-coupling reaction of α-chloroketones with organotin enolates to produce γ-diketones, demonstrating a catalytic approach to forming C-C bonds adjacent to a halogenated carbon.
Stereoselective Synthesis of (E)- and (Z)-Isomers of this compound
Controlling the stereochemistry of the double bond to selectively produce either the (E)- or (Z)-isomer of this compound is a significant synthetic challenge. Several methodologies have been developed to address this.
A notable method for achieving high stereoselectivity is the CrCl₂-mediated two-carbon halo-homologation of aldehydes with chloral. This reaction has been shown to produce (Z)-α-chloro-α,β-unsaturated aldehydes with high stereoselectivity. Similarly, the bromination/dehydrobromination of E-hexenal at low temperatures (0–5 °C) can afford (Z)-2-bromohex-2-enal in a quantitative yield, suggesting that the choice of substrate and reaction conditions can strongly influence the stereochemical outcome.
Acid-catalyzed isomerization can also be a tool for controlling stereoisomers. In related systems, such as β-methoxy acrylates, it has been observed that trace amounts of acidic impurities can be sufficient to cause rapid equilibration from a (Z)-form to the more thermodynamically stable (E)-form. This principle could potentially be applied to the isomerization of this compound isomers. The synthesis of (E)- and (Z)-isomers of related compounds like 2-(3-chloroprop-2-en-1-yl)cyclopentanone has been achieved through the allylation of a ketoester with individual isomers of 1,3-dichloropropene, followed by decarboxylation.
Catalytic Systems and Reagent-Controlled Pathways for Halogenated Aldehyde Formation
The development of catalytic systems has introduced milder and more efficient pathways for the formation of halogenated aldehydes. Organocatalysis, in particular, has proven to be a powerful strategy. For the α-chlorination of aldehydes, bifunctional organocatalysts such as (S)-pyrrolidine-thiourea have been used with N-chlorosuccinimide (NCS) as the chlorine source. Simple and readily available catalysts like L-proline amides and (2R,5R)-diphenylpyrrolidine can also facilitate the direct and enantioselective α-chlorination of various aldehydes in good yields.
Transition metal catalysis also plays a crucial role. A combination of Ph₃PAuNTf₂ and MoO₂(acac)₂ can catalyze the synthesis of α-iodo/bromo-α,β-unsaturated aldehydes and ketones directly from propargylic alcohols. Palladium-based catalysts are widely used for various coupling reactions, although their application in the amination of halogen-substituted carbonyl compounds can be complicated by dehalogenation side reactions. Modifying the catalyst support is one strategy to mitigate this undesired reactivity. N-Heterocyclic carbenes (NHCs) are versatile catalysts for reactions like the Stetter reaction, which involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound.
Functional Group Interconversion Strategies for Chlorine Incorporation and Aldehyde Derivatization
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic introduction of chlorine atoms and the formation of the aldehyde group at various stages of a synthetic sequence.
A primary method for incorporating chlorine is the conversion of an alcohol to an alkyl chloride. This can be achieved using a variety of reagents, including thionyl chloride (SOCl₂) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). Sulfonate esters, formed from alcohols, are excellent leaving groups and can be displaced by a chloride ion in a Finkelstein-type reaction.
The aldehyde functional group can be derived from several other functionalities. The reduction of esters or nitriles using reagents like diisobutylaluminium hydride (DIBAL-H) is a common and effective method for producing aldehydes. Oxidation of a primary alcohol is another fundamental route to aldehydes. Reagents such as those used in the Swern oxidation (oxalyl chloride, DMSO, triethylamine) or TEMPO-catalyzed oxidations provide mild conditions for this transformation. For example, the synthesis of 4-acetoxy-2-methyl-2-butenal, a structural analog, has been achieved by the DMSO oxidation of the corresponding alcohol.
These FGI strategies provide chemists with the flexibility to design synthetic routes where the chlorine and aldehyde groups are introduced at the most opportune moments, navigating potential issues with functional group compatibility and reactivity.
Mechanistic Organic Chemistry of 2 Chloro 2 Butenal Transformations
Mechanistic Investigations of Additions to the Carbon-Carbon Double Bond
Electrophilic Addition Pathways and Regioselectivity
Electrophilic additions to alkenes typically proceed through the formation of a carbocation intermediate. numberanalytics.comlibretexts.org The regioselectivity of this reaction is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom with the most hydrogen atoms, leading to the formation of the more stable carbocation. numberanalytics.com In the case of 2-chloro-2-butenal, the presence of the electron-withdrawing chlorine atom and the carbonyl group significantly influences the reactivity and regioselectivity of electrophilic additions.
The conjugation between the carbon-carbon double bond and the carbonyl group can reduce the electron density of the double bond, potentially decreasing its reactivity towards electrophiles. However, the methyl group on the double bond can have an activating effect. For instance, in a related compound, trans-2-methyl-2-butenal (B1200531), the addition of a chlorine atom has been shown to occur at the C-3 position, a pathway activated by the methyl group. mdpi.com This suggests that electrophilic attack on this compound would likely favor the formation of a carbocation at the C-3 position, stabilized by the adjacent methyl group. The subsequent attack by a nucleophile would then occur at this position.
Table 1: Factors Influencing Electrophilic Addition to this compound
| Feature | Influence on Electrophilic Addition |
| Chlorine Atom | Electron-withdrawing, deactivates the double bond |
| Carbonyl Group | Electron-withdrawing via conjugation, deactivates the double bond |
| Methyl Group | Electron-donating, activates the double bond and directs addition |
Nucleophilic Addition Reactions and Stereochemical Outcomes
Nucleophilic addition to the carbon-carbon double bond of α,β-unsaturated aldehydes and ketones, known as Michael addition, is a common reaction. However, in the case of this compound, the primary site for nucleophilic attack is the electrophilic carbonyl carbon.
When nucleophilic addition to the carbonyl group occurs, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral geometry. libretexts.org If the two groups attached to the carbonyl carbon are different, a new stereocenter is created. libretexts.orglibretexts.org The stereochemical outcome depends on the direction of nucleophilic attack. In the absence of a chiral catalyst or a constrained molecular geometry, attack from either face of the trigonal planar carbonyl group is equally likely, leading to a racemic mixture of enantiomers. libretexts.org
Nucleophilic Substitution Mechanisms at the Chlorine-Bearing Carbon
The chlorine atom in this compound is attached to an sp²-hybridized carbon, which generally makes nucleophilic substitution more difficult compared to sp³-hybridized carbons. However, under certain conditions, substitution reactions can occur.
Elucidation of SN1 and SN2 Reaction Kinetics and Stereochemistry in α-Chloroaldehydes
Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 and SN2. imgroupofresearchers.com
SN1 reactions are unimolecular and proceed through a carbocation intermediate. firsthope.co.inmasterorganicchemistry.com They follow first-order kinetics, with the rate depending only on the concentration of the substrate. imgroupofresearchers.comfirsthope.co.in Stereochemically, SN1 reactions typically lead to racemization because the planar carbocation can be attacked from either side by the nucleophile. firsthope.co.inchemicalnote.com
SN2 reactions are bimolecular, with the nucleophile attacking the carbon atom and displacing the leaving group in a single, concerted step. masterorganicchemistry.comchemicalnote.com These reactions follow second-order kinetics, with the rate depending on the concentrations of both the substrate and the nucleophile. imgroupofresearchers.comchemicalnote.com A key feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center, known as a Walden inversion. chemicalnote.com
For α-chloroaldehydes like this compound, the vinyl chloride nature of the C-Cl bond makes both SN1 and SN2 reactions at the chlorine-bearing carbon challenging. The formation of a vinylic carbocation required for an SN1 pathway is energetically unfavorable. Similarly, the SN2 backside attack is hindered by the electron density of the double bond and the aldehyde group.
Table 2: Comparison of SN1 and SN2 Reaction Characteristics
| Feature | SN1 | SN2 |
| Kinetics | First-order | Second-order |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate | Favors tertiary > secondary > primary | Favors primary > secondary > tertiary |
Influence of Neighboring Group Participation and Electronic Effects
Neighboring group participation (NGP), also known as anchimeric assistance, can significantly influence the rate and stereochemistry of substitution reactions. wikipedia.orgscribd.com NGP occurs when a nearby functional group with a lone pair of electrons or a π-bond acts as an internal nucleophile, displacing the leaving group to form a cyclic intermediate. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in This is then opened by an external nucleophile. A classic outcome of NGP is the retention of stereochemistry, which results from two consecutive SN2-like inversions. youtube.comdalalinstitute.com
In this compound, the carbonyl oxygen possesses lone pairs of electrons. It is conceivable that under specific conditions, the carbonyl oxygen could participate as a neighboring group, attacking the chlorine-bearing carbon to form a five-membered cyclic intermediate. This would enhance the rate of chloride departure. Subsequent attack by an external nucleophile on this intermediate would lead to the final product. The electron-withdrawing nature of the chlorine atom makes the carbon it is attached to more electrophilic and susceptible to such an intramolecular attack.
Reactivity of the Aldehyde Functionality: Advanced Mechanistic Studies
The aldehyde group is a primary site of reactivity in this compound due to the electrophilic nature of the carbonyl carbon. Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.org The presence of the α-chloro and β-methyl substituents can sterically and electronically modulate this reactivity. Ketones are generally less reactive than aldehydes towards nucleophiles due to greater steric hindrance and electronic stabilization of the carbonyl group by two alkyl groups. libretexts.org
Mechanistic studies of aldehyde reactions can involve techniques such as isotopic labeling and computational chemistry to elucidate reaction pathways. For instance, the self-addition of 2-butenal has been studied to understand the formation of various products, indicating that the nucleophilic attack of the α-carbon on the carbonyl carbon is a key step. Similar mechanistic principles would apply to the reactions of this compound, with the added electronic influence of the chlorine atom.
Redox Transformations: Selective Oxidation and Reduction Pathways
The selective oxidation and reduction of α,β-unsaturated aldehydes are fundamental transformations in organic synthesis. The oxidation of an aldehyde functional group can yield a carboxylic acid. For example, oxidizing agents like potassium permanganate (B83412) and chromium trioxide are commonly used for such transformations. The reduction of α,β-unsaturated aldehydes can lead to different products depending on the reagents and conditions used. The carbonyl group can be reduced to an alcohol, or the carbon-carbon double bond can be saturated. For instance, reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are capable of reducing aldehydes and ketones to their corresponding alcohols. slideshare.net The Clemmensen reduction, which utilizes zinc amalgam and hydrochloric acid, reduces carbonyl groups to methylene (B1212753) groups. slideshare.net For α,β-unsaturated aldehydes like 2-butenal, the Clemmensen reduction can result in the reduction of the carbonyl and hydrochlorination of the double bond. vedantu.com
Aldol (B89426) Condensation and Other Carbonyl Addition-Elimination Processes
Aldol condensation is a cornerstone carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The reaction is typically catalyzed by an acid or a base. wikipedia.org In a base-catalyzed mechanism, a base abstracts an α-hydrogen from an aldehyde to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second aldehyde molecule. masterorganicchemistry.com Subsequent protonation yields the β-hydroxy aldehyde (the aldol addition product). masterorganicchemistry.com Upon heating, this intermediate can undergo elimination of a water molecule to yield an α,β-unsaturated aldehyde. masterorganicchemistry.com
Carbonyl compounds with a leaving group on the carbonyl carbon can undergo nucleophilic addition-elimination reactions. In these reactions, a nucleophile adds to the carbonyl group, forming a tetrahedral intermediate, which then reforms the carbonyl double bond by expelling the leaving group. le.ac.uk
Radical Reaction Mechanisms and Kinetics of this compound
Disclaimer: The following sections detail the gas-phase radical-initiated reactions of trans-2-methyl-2-butenal , a structurally related α,β-unsaturated aldehyde. This information is provided as an illustrative example due to the lack of available data for this compound.
Gas-Phase Radical Initiated Reactions (e.g., with Cl atoms)
The gas-phase reaction of trans-2-methyl-2-butenal with chlorine (Cl) atoms has been investigated in simulation chambers under conditions relevant to the atmosphere (298 ± 2 K and 760 ± 5 Torr of air). nih.gov These reactions are significant in understanding the atmospheric degradation of volatile organic compounds. nih.gov The reaction proceeds through different pathways, primarily the addition of the chlorine atom to the carbon-carbon double bond and the abstraction of a hydrogen atom from the aldehyde group. nih.govacs.org
The rate coefficient for the reaction of chlorine atoms with trans-2-methyl-2-butenal was determined using a relative method with Fourier transform infrared spectroscopy (FTIR) for detection. nih.gov
| Reaction | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ | Conditions |
| trans-2-methyl-2-butenal + Cl | (2.45 ± 0.32) × 10⁻¹⁰ | 298 ± 2 K, 760 ± 5 Torr |
| Data sourced from a study on the gas-phase reaction of trans-2-methyl-2-butenal. nih.gov |
The major primary products of the gas-phase reaction between trans-2-methyl-2-butenal and chlorine atoms were identified and their molar yields were quantified using techniques such as FTIR and gas chromatography-mass spectrometry (GC-MS). nih.gov
| Product | Molar Yield (%) |
| 3-chloro-2-butanone (B129570) | 52.5 ± 7.3 |
| Acetaldehyde (B116499) | 40.8 ± 0.6 |
| HCl | 92.8 ± 12.9 |
| CO | 97.3 ± 10.0 |
| Data sourced from a study on the gas-phase reaction of trans-2-methyl-2-butenal. nih.govacs.org |
Other minor products identified include formaldehyde, acetyl chloride, methanol, and methyl glyoxal. nih.gov
In the reaction of trans-2-methyl-2-butenal with chlorine atoms, two main competing pathways are observed: the addition of the chlorine atom to the C=C double bond and the abstraction of the hydrogen atom from the aldehydic group. nih.gov
Halogen Addition: The addition of a chlorine atom to the C-3 position of trans-2-methyl-2-butenal is the major pathway, leading to the formation of a chlorinated alkyl radical. nih.gov This radical further reacts to form the major product, 3-chloro-2-butanone, with a molar yield of approximately 53%. nih.govacs.org
Hydrogen Abstraction: The abstraction of the hydrogen atom from the aldehyde group by a chlorine atom is a significant competing pathway. nih.gov This pathway leads to the formation of acetaldehyde and HCl, with the acetaldehyde yield being around 41%. nih.gov
For other alkenes, it has been noted that reactions with chlorine atoms can proceed via addition to the double bond or abstraction of an allylic hydrogen. researchgate.net The relative importance of these pathways depends on the structure of the alkene. researchgate.net
Identification and Molar Yields of Primary Gas-Phase Products (e.g., 3-chloro-2-butanone, acetaldehyde, HCl)
Solution-Phase Radical Processes and Reaction Intermediates
The solution-phase radical chemistry of this compound, an α,β-unsaturated aldehyde, is governed by the interplay of its functional groups: the aldehyde, the carbon-carbon double bond, and the chloro-substituent. Radical reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com
Initiation: The process can be initiated by radical initiators, such as azo compounds (e.g., AIBN) or peroxides, which decompose upon heating or irradiation to generate initial radical species. libretexts.org These initiators can then react with a substrate to begin the chain process.
Propagation: Once a radical is generated, it can engage with this compound in several ways. The primary pathways involve either addition to the C=C double bond or abstraction of a hydrogen atom.
Hydrogen Abstraction: The aldehydic hydrogen is susceptible to abstraction by a radical (R•) to form a stable acyl radical (R'-C=O) and R-H. nih.gov The resulting 2-chloro-2-butenoyl radical is stabilized by resonance. This is often a key step in radical reactions of aldehydes. nih.gov
Radical Addition: A radical can add to the carbon-carbon double bond. Due to the electronic effects of the carbonyl and chloro groups, the addition can occur at either C2 or C3. The stability of the resulting radical intermediate dictates the regioselectivity. Addition at C3 would generate a radical at C2, stabilized by the adjacent chlorine atom and carbonyl group. Conversely, addition at C2 would form a radical at C3. The relative stability of these intermediates is crucial; tertiary radicals are generally more stable than secondary ones. lumenlearning.comlibretexts.org
A study on the related gas-phase reaction of trans-2-methyl-2-butenal with chlorine atoms showed that both H-abstraction from the aldehyde group and Cl addition to the C=C bond are significant pathways. nih.gov The addition of a chlorine atom to the C3 position was a major route, leading to a chlorinated alkyl radical intermediate. nih.gov A similar reactivity pattern can be anticipated in solution-phase reactions of this compound.
Reaction Intermediates: The primary radical intermediates in these processes are carbon-centered radicals. The stability of these intermediates follows the general order: allylic/benzylic > tertiary (3°) > secondary (2°) > primary (1°) > methyl. libretexts.org For this compound, the key intermediates would be the 2-chloro-2-butenoyl radical and the adduct radicals formed from addition to the double bond. These intermediates are transient species that propagate the chain by reacting with other molecules. lumenlearning.com
Termination: The radical chain reaction is terminated when two radical species combine. lumenlearning.com This can involve the dimerization of two carbon-centered radicals or the reaction of a carbon-centered radical with another radical species in the solution. lumenlearning.comlibretexts.org
The table below summarizes the plausible radical reaction pathways for this compound.
| Reaction Type | Description | Plausible Intermediate | Reference |
| Hydrogen Abstraction | A radical removes the hydrogen atom from the aldehyde group. | 2-Chloro-2-butenoyl radical | nih.gov |
| Radical Addition | A radical adds across the C=C double bond, typically at the C3 position. | Substituted 2-chlorobutyl radical | nih.gov |
| Termination | Two radical intermediates combine to form a stable, non-radical product. | N/A | lumenlearning.com |
Photochemical and Thermally Induced Rearrangements
Photochemical Rearrangements:
Upon absorption of ultraviolet (UV) light, this compound can undergo various photochemical transformations. As a β,γ-unsaturated aldehyde, it possesses chromophores (C=C and C=O) that can be excited to higher electronic states.
E/Z Isomerization: A common photochemical reaction for alkenes is cis/trans (or E/Z) isomerization. Absorption of light can promote an electron to a π* antibonding orbital, which reduces the bond order of the double bond and allows for rotation around the carbon-carbon single bond. Subsequent relaxation to the ground state can yield a mixture of both isomers.
Oxadi-π-methane (ODPM) Rearrangement: While more commonly observed in β,γ-unsaturated ketones, the ODPM rearrangement can also occur in certain β,γ-unsaturated aldehydes upon triplet sensitization. researchgate.net This process involves the formation of a 1,4-biradical intermediate, which then rearranges to form a vinylcyclopropane (B126155) derivative. However, for α,β-unsaturated aldehydes like this compound, other photoreactions like decarbonylation are often more prevalent. researchgate.net
Photodissociation: Studies on the related 2-buten-2-yl radical, which can be generated from the photolysis of 2-chloro-2-butene (B1582250), show that UV excitation can lead to dissociation. rsc.org The primary dissociation pathway observed was the loss of a hydrogen atom to form products like 2-butyne (B1218202) and 1,2-butadiene. rsc.org This suggests that photoexcitation of this compound could potentially lead to fragmentation, such as the cleavage of the C-Cl or C-H bonds, via repulsive excited state surfaces. rsc.org
Thermally Induced Rearrangements:
Thermal rearrangements typically require significant energy input (high temperatures) to overcome the activation barrier.
Sigmatropic Rearrangements: These are pericyclic reactions where a σ-bond migrates across a π-system. While there are no specific reports on this compound, related structures can undergo such transformations. For instance, -sigmatropic rearrangements, like the Cope or Claisen rearrangements, are powerful synthetic tools for forming carbon-carbon bonds. nih.gov For a derivative of this compound, such as an allyl vinyl ether, a Claisen rearrangement could theoretically be induced by heat. Thermolysis of divinylcyclopropane derivatives at high temperatures (e.g., 180 °C) is known to induce Cope rearrangements to form bicyclic systems. nih.gov
Decarbonylation: At elevated temperatures, aldehydes can undergo decarbonylation to lose carbon monoxide (CO) and form an alkane. This process can sometimes be catalyzed by transition metals.
The potential rearrangement products are summarized in the table below.
| Reaction Type | Condition | Potential Product Type | Reference |
| E/Z Isomerization | Photochemical (UV light) | Isomer of this compound | beilstein-journals.org |
| Photodissociation | Photochemical (UV light) | Fragmentation products (e.g., butyne, butadiene derivatives) | rsc.org |
| Sigmatropic Rearrangement | Thermal | Rearranged carbon skeleton (requires specific substrate structure) | nih.gov |
| Thermal Decomposition | Thermal | Potential for decarbonylation or other fragmentation |
Advanced Spectroscopic and Spectrometric Elucidation of 2 Chloro 2 Butenal Structure and Reactivity
High-Resolution Vibrational Spectroscopy for Conformational and Tautomeric Analysis (e.g., Fourier Transform Infrared Spectroscopy)
High-resolution Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for probing the structural and dynamic features of 2-chloro-2-butenal, specifically its functional groups, conformational isomers, and potential tautomeric equilibria. The infrared spectrum provides a unique fingerprint based on the vibrational frequencies of the molecule's covalent bonds.
For an α,β-unsaturated aldehyde like this compound, the most prominent vibrational bands are associated with the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching modes. The conjugation between these two groups influences their position in the spectrum. Typically, the C=O stretch appears in the region of 1680-1705 cm⁻¹, while the C=C stretch is observed around 1620-1650 cm⁻¹. The presence of an electronegative chlorine atom on the double bond is expected to further influence these frequencies. In studies of similar unsaturated aldehydes, FTIR has been crucial for identifying and quantifying reaction products. acs.orgmdpi.com For instance, in the reaction of trans-2-hexenal (B146799) with chlorine atoms, FTIR was used to identify primary products like butanal, HCl, and CO by monitoring their characteristic IR spectral features. acs.org
FTIR is also highly effective for analyzing conformational and tautomeric equilibria. This compound can exist as s-trans and s-cis conformers due to rotation around the C-C single bond. These conformers would exhibit subtle differences in their vibrational spectra, particularly in the fingerprint region, which could be resolved using high-resolution gas-phase or matrix-isolation FTIR techniques.
Furthermore, the potential for keto-enol tautomerism, while generally minor for simple aldehydes, can be investigated. The keto form is characterized by the strong C=O stretching vibration. If a shift to the enol tautomer (1-chloro-1,3-butadien-1-ol) were to occur, the spectrum would show the disappearance of the C=O band and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching band corresponding to the newly formed diene system. Studies on related dicarbonyl compounds have successfully used FTIR to confirm the existence of keto-enol forms in different states. nih.gov
Table 1: Predicted Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| C-H (aldehyde) | Stretching | 2720-2820 | Often appears as a doublet. |
| C=O (conjugated aldehyde) | Stretching | 1680-1705 | Position influenced by conjugation and the C2-chloro substituent. |
| C=C (alkene) | Stretching | 1620-1650 | Conjugation lowers the frequency compared to an isolated C=C bond. |
| C-Cl | Stretching | 600-800 | Position can vary based on vinylic nature and molecular geometry. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous determination of the covalent structure and stereochemistry of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
In the ¹H NMR spectrum, the aldehydic proton is expected to resonate at a significantly downfield chemical shift (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The vinylic proton at C3 would appear in the alkene region (δ 6.0-7.0 ppm), with its exact shift influenced by the chlorine at C2 and its stereochemical relationship to the carbonyl group. The methyl protons at C4 would resonate further upfield (δ 1.8-2.5 ppm). Spin-spin coupling between the C3 vinylic proton and the C4 methyl protons would result in a quartet and a doublet, respectively, with a typical ⁴J coupling constant of ~7 Hz.
¹³C NMR spectroscopy complements the proton data. The carbonyl carbon is the most deshielded, appearing around δ 190-200 ppm. The olefinic carbons (C2 and C3) would resonate in the δ 120-150 ppm range, with the chlorine-bearing C2 appearing at a more downfield position than C3. The methyl carbon would be the most shielded, appearing at δ 15-25 ppm.
Crucially, NMR is definitive for assigning the E/Z stereochemistry of the double bond. Two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) can establish through-space proximity. For the Z-isomer, an NOE would be observed between the methyl protons (C4) and the vinylic proton (C3). For the E-isomer, an NOE would be expected between the methyl protons and the aldehydic proton. Such techniques have been used to confirm the s-trans structure of related butenal complexes. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers
| Nucleus | Predicted Shift (E-isomer) | Predicted Shift (Z-isomer) | Expected Multiplicity (¹H) |
|---|---|---|---|
| H (aldehyde, C1) | 9.5 - 10.0 | 10.0 - 10.5 | Singlet (s) |
| H (vinylic, C3) | 6.5 - 7.0 | 6.2 - 6.7 | Quartet (q) |
| H (methyl, C4) | 2.0 - 2.3 | 2.1 - 2.4 | Doublet (d) |
| C (carbonyl, C1) | ~190 | ~192 | N/A |
| C (chloro-vinylic, C2) | ~140 | ~138 | N/A |
| C (vinylic, C3) | ~135 | ~137 | N/A |
| C (methyl, C4) | ~18 | ~22 | N/A |
Note: Predictions are based on general principles and data from analogous structures. Actual values may vary.
Advanced Mass Spectrometry Techniques for Mechanistic Pathway Elucidation and Product Identification (e.g., Gas Chromatography-Mass Spectrometry, Proton Transfer Time-of-Flight Mass Spectrometry)
Advanced mass spectrometry (MS) techniques are vital for identifying this compound, elucidating its fragmentation patterns, and tracking its transformation in complex chemical systems.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection sensitivity and structural information of MS. In a GC-MS analysis, this compound would be identified by its retention time and its characteristic mass spectrum. Under electron ionization (EI), the molecule would form a molecular ion ([M]⁺•). A key diagnostic feature would be the isotopic signature of chlorine: two molecular ion peaks at m/z 104 and m/z 106, with a relative abundance ratio of approximately 3:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl isotopes. ccea.org.uk
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would include:
Loss of a chlorine radical: [M - Cl]⁺ at m/z 69.
Loss of a methyl radical: [M - CH₃]⁺ at m/z 89/91.
Loss of carbon monoxide (decarbonylation): [M - CO]⁺• at m/z 76/78.
Alpha-cleavage: Fission of the C1-C2 bond to yield [M - CHO]⁺ at m/z 75/77.
Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a powerful real-time analytical technique used for monitoring volatile organic compounds (VOCs) and their reaction products in the gas phase, often without sample preparation. mdpi.comnih.gov This method uses H₃O⁺ ions to gently ionize analyte molecules (M) via proton transfer (H₃O⁺ + M → MH⁺ + H₂O), which are then detected by a high-resolution time-of-flight mass analyzer. noaa.gov For this compound (MW 104.53), this would produce a protonated molecular ion [MH]⁺ at m/z 105 and 107 (again showing the 3:1 chlorine isotope pattern). The high sensitivity and fast response time of PTR-ToF-MS make it ideal for studying reaction kinetics and identifying transient intermediates in atmospheric or industrial processes involving this compound. nih.gov For example, studies on the atmospheric degradation of trans-2-methyl-2-butenal (B1200531) have successfully used PTR-ToF-MS alongside GC-MS and FTIR to identify a wide range of products, including acetaldehyde (B116499) and 3-chloro-2-butanone (B129570). mdpi.comnih.gov
Table 3: Expected Key Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (³⁵Cl / ³⁷Cl) | Ion Formula | Fragmentation Pathway |
|---|---|---|
| 104 / 106 | [C₄H₅ClO]⁺• | Molecular Ion ([M]⁺•) |
| 89 / 91 | [C₃H₂ClO]⁺ | Loss of •CH₃ |
| 75 / 77 | [C₃H₄Cl]⁺ | Loss of •CHO (α-cleavage) |
Electronic Spectroscopy for Understanding π-Electron Systems and Transitions
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides insight into the conjugated π-electron system of this compound. The presence of the C=C-C=O chromophore gives rise to characteristic electronic transitions.
Two primary transitions are expected for this molecule:
π → π* Transition: This involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. This is a symmetry-allowed transition, resulting in a strong absorption band (high molar absorptivity, ε) typically in the near-UV region (200-250 nm). Conjugation lowers the energy gap compared to isolated double bonds, shifting the absorption to a longer wavelength (a bathochromic shift).
n → π* Transition: This involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to a π* antibonding orbital. This transition is symmetry-forbidden, leading to a weak absorption band (low molar absorptivity, ε) at a longer wavelength than the π → π* transition, often appearing as a shoulder in the 300-350 nm range.
The position and intensity of these bands are sensitive to the molecular environment. The chlorine atom substituent on the double bond can act as an auxochrome; its lone pair electrons can interact with the π-system, potentially causing a further bathochromic shift. The choice of solvent can also induce shifts (solvatochromism). For instance, polar solvents can stabilize the ground state of the n → π* transition through hydrogen bonding, leading to a hypsochromic (blue) shift, while having a lesser effect on the π → π* transition. The analysis of these transitions is crucial for understanding the molecule's photochemical reactivity, as electronic excitation is the first step in many light-induced reactions.
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Orbital Change | Expected λ_max Range (nm) | Expected Intensity (ε) |
|---|---|---|---|
| π → π* | π(C=C-C=O) → π*(C=C-C=O) | 210 - 240 | High (>10,000 L mol⁻¹ cm⁻¹) |
Computational Chemistry and Theoretical Modeling of 2 Chloro 2 Butenal
Quantum Chemical Calculations of Electronic Structure, Stability, and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure, thermodynamic stability, and nature of chemical bonding in 2-Chloro-2-butenal. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction and energy.
High-accuracy ab initio methods, such as the Coupled Cluster with Single, Double, and perturbative Triple excitations [CCSD(T)] at the complete basis set (CBS) limit, are considered the gold standard for calculating molecular energies. acs.org These calculations can provide benchmark values for properties like heats of formation and bond dissociation energies (BDEs). For molecules with potential multireference character, such as those with delocalized π-systems, multireference methods may be necessary to accurately describe the electronic state. researcher.life
Key aspects of the electronic structure of this compound that can be elucidated include:
Molecular Orbital (MO) Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical. The HOMO-LUMO gap is an indicator of chemical reactivity and electronic stability. acs.org For this compound, the HOMO is expected to be a π-orbital associated with the C=C double bond, while the LUMO is likely the π* antibonding orbital.
Bonding Analysis: The conjugated system of the double bond and the carbonyl group, influenced by the electronegative chlorine atom, creates a delocalized electron density distribution. Methods like Natural Bond Orbital (NBO) analysis can be used to quantify bond orders, atomic charges, and orbital interactions, revealing the interplay between resonance and inductive effects.
Thermochemical Properties: BDEs are crucial for predicting molecular stability and potential decomposition pathways. Theoretical calculations can determine the energy required to break specific bonds, such as the C-Cl, C-C, and C-H bonds. While specific data for this compound is not readily available, studies on similar aldehydes provide a reference for the expected values. researcher.life
Table 1: Representative Bond Dissociation Energies (BDEs) for Aldehydes Calculated with Multireference Methods (Note: This table presents data for related aldehydes to illustrate the type of information generated by quantum chemical calculations. All values are in kcal/mol.)
| Compound | Bond | BDE (kcal/mol) |
| Butanal | C(O)-H | 88.0 |
| Butanal | α C-H | 95.7 |
| Butanal | β C-H | 99.4 |
| Butanal | γ C-H | 99.2 |
| Data sourced by analogy from studies on C1-C4 aldehydes. researcher.life |
Density Functional Theory (DFT) Studies of Reaction Mechanisms, Transition States, and Energy Barriers
Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying complex reaction mechanisms. core.ac.ukrsc.org DFT is used to map potential energy surfaces, locate transition state (TS) structures, and calculate the energy barriers that govern reaction rates. rsc.orgtrygvehelgaker.no
For this compound, DFT can be applied to investigate various reactions, such as its atmospheric degradation or its role as a reactant in organic synthesis. acs.orgresearchgate.net The study of a reaction mechanism involves:
Geometry Optimization: The structures of reactants, products, intermediates, and transition states are fully optimized.
Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mercuryconsortium.org
Energy Profile Construction: Single-point energy calculations, often with larger basis sets and including solvent effects (e.g., using a Polarizable Continuum Model, PCM), are performed on the optimized geometries to construct a detailed reaction energy profile. core.ac.uk
A variety of density functionals are available, each with different strengths. For example, hybrid functionals like B3LYP are widely used, while newer, dispersion-corrected functionals such as wB97XD are often better for systems involving non-covalent interactions. core.ac.uk
An illustrative application for this compound would be the study of its reaction with a chlorine atom, a process relevant to atmospheric chemistry. The reaction could proceed via two main pathways: Cl atom addition to the C=C double bond or H-atom abstraction from the aldehyde group. acs.orgresearchgate.net DFT calculations could predict the activation energies for both pathways to determine the favored mechanism.
Table 2: Hypothetical DFT-Calculated Energy Barriers for the Reaction of this compound with a Cl Atom (Note: This table is illustrative, based on findings for similar unsaturated aldehydes.)
| Reaction Pathway | Transition State | Calculated Free Energy Barrier (kcal/mol) |
| H-atom Abstraction | [CHO---H---Cl]‡ | 1.5 |
| Cl Addition to C2 | [C(Cl)-C(Cl)---]‡ | 0.5 |
| Cl Addition to C3 | [C(Cl)---C(Cl)]‡ | 2.0 |
| Values are hypothetical, based on analogous reactions showing that addition to the double bond is often kinetically favored. acs.orgresearchgate.net |
Ab Initio and Semi-Empirical Methods for Predicting Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data. The combination of theoretical calculations and experimental spectra can be a powerful tool for structural elucidation. researchgate.netthieme-connect.de
Ab Initio and DFT Methods: These are commonly used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. After geometry optimization, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. uark.edu Calculated chemical shifts are then often scaled or compared via linear regression against experimental data to confirm structural assignments. researchgate.net Similarly, calculation of vibrational frequencies allows for the prediction of an IR spectrum, where computed frequencies are typically scaled to account for anharmonicity and other systematic errors.
Semi-Empirical Methods: Methods like AM1, PM3, and MNDO offer a faster but less accurate alternative. wustl.edu They are parameterized using experimental data and can be useful for initial structural explorations or for very large systems where higher-level methods are computationally prohibitive. nih.gov They have been used to investigate the relative stabilities and conformations of various molecular structures. nih.gov
For this compound, theoretical calculations could distinguish between the (E) and (Z) isomers by predicting their distinct ¹H and ¹³C NMR spectra.
Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for an Aldehyde (Note: This table demonstrates the methodology of comparing calculated and experimental data for structural validation.)
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
| C1 (CHO) | 193.5 | 195.0 | -1.5 |
| C2 (=CCl) | 138.0 | 139.2 | -1.2 |
| C3 (=CH) | 145.0 | 146.1 | -1.1 |
| C4 (CH₃) | 15.2 | 15.8 | -0.6 |
| Data is hypothetical, modeled after linear regression analyses used in computational studies. researchgate.net |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are the primary tool for exploring the dynamic behavior of molecules over time. nih.govub.edu MD simulations model a system of atoms using a classical force field, solving Newton's equations of motion to generate a trajectory of atomic positions and velocities.
For this compound, MD simulations are particularly useful for:
Conformational Analysis: Although rotation around the C=C bond is restricted, rotation around the C2-C3 single bond allows for different orientations of the aldehyde group relative to the double bond (s-trans vs. s-cis). MD simulations can explore the conformational landscape to determine the relative populations and lifetimes of these conformers.
Solvation Effects: By placing the this compound molecule in a simulated box of solvent (e.g., water), MD can provide detailed information about solute-solvent interactions. researchgate.net Analysis of the simulation trajectory can yield properties like the solvation free energy and the radial distribution function (RDF), which describes the probability of finding solvent molecules at a certain distance from the solute atoms. researchgate.net This provides insight into the local solvent structure and hydrogen bonding.
Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Value/Description |
| Force Field | OPLS-AA or GAFF |
| Solvent Model | TIP3P or SPC/E Water |
| System Size | ~2000 water molecules + 1 solute |
| Temperature | 298 K (controlled by a thermostat) |
| Pressure | 1 atm (controlled by a barostat) |
| Simulation Time | 50-100 nanoseconds |
| Time Step | 2 femtoseconds |
| Parameters are standard for simulations of small organic molecules in aqueous solution. nih.govresearchgate.net |
Theoretical Analysis of Isomerization and Dissociation Pathways
Theoretical calculations are essential for understanding the high-energy processes of isomerization and dissociation. These pathways are mapped on the potential energy surface, identifying the lowest-energy routes from reactant to product. cardiff.ac.ukacs.org
Isomerization: For this compound, a key isomerization pathway is the cis-trans (or E/Z) isomerization around the C=C double bond. This process does not occur spontaneously at room temperature due to a high energy barrier involving the breaking of the π-bond. Computational methods can locate the transition state for this rotation (which has a 90° dihedral angle) and calculate its energy, providing the activation barrier. Other potential isomerizations, such as tautomerization to a vinyl alcohol, can also be modeled. researchgate.netacs.org
Dissociation: The unimolecular dissociation of this compound can be initiated by heat or light. Theoretical analysis involves calculating the bond dissociation energies (see Section 5.1) to identify the weakest bonds, which are likely to break first. The most probable dissociation channels would be the cleavage of the C-Cl bond to form a butenoyl radical and a Cl radical, or cleavage of the C-CHO bond. researchgate.net More complex dissociation pathways involving rearrangements can also be explored by searching for the relevant transition states on the potential energy surface. acs.org
Table 5: Calculated Relative Energies for Isomerization Pathways of a Related Unsaturated Carbonyl Cation (Note: This table, based on the acrolein cation, illustrates how calculations can map the energetics of isomerization between different structures. All energies are in kcal/mol relative to the most stable isomer.)
| Isomer Structure | Method | Relative Energy (kcal/mol) |
| CH₃CHCO⁺ (Methylketene ion) | B3LYP/6-31G | 0.0 |
| CH₂=CH-C⁺=O (Acrolein ion) | B3LYP/6-31G | 25.1 |
| CH₂CH₂CO⁺ (Distonic ion) | B3LYP/6-31G* | 26.5 |
| Data adapted from a theoretical study on C₃H₄O⁺ isomers. researchgate.net |
Environmental Transformation and Atmospheric Chemistry of 2 Chloro 2 Butenal
Atmospheric Degradation Mechanisms of α-Chloro-α,β-Unsaturated Aldehydes
The atmospheric fate of α-chloro-α,β-unsaturated aldehydes is primarily governed by their reactions with key tropospheric oxidants, photolytic degradation, and their potential to form secondary organic aerosols (SOA).
The dominant loss process for most volatile organic compounds (VOCs) in the troposphere during the daytime is their reaction with the hydroxyl (OH) radical. whiterose.ac.uk For α,β-unsaturated aldehydes, this reaction can proceed via two main pathways: OH radical addition to the C=C double bond and H-atom abstraction from the aldehydic group. acs.org Theoretical studies on related unsaturated aldehydes suggest that OH addition to the double bond is a major reaction channel. acs.org The presence of a chlorine atom on the double bond, as in 2-chloro-2-butenal, influences the electron density and reactivity of the molecule. For instance, the rate coefficients for the reaction of chlorine atoms with α,β-unsaturated aldehydes are generally smaller than those for saturated aldehydes. researchgate.net
During the nighttime, reactions with the nitrate (B79036) radical (NO₃) can become a significant degradation pathway for unsaturated compounds. acs.orgresearchgate.net Similar to OH radicals, NO₃ can add to the double bond or abstract the aldehydic hydrogen. acs.org Theoretical studies on trans-2-hexenal (B146799) indicated that H-abstraction from the aldehydic group is favored over addition to the double bond for reactions with both OH and NO₃ radicals. acs.org
Ozone (O₃) also contributes to the atmospheric degradation of unsaturated aldehydes, although reaction rates are generally slower compared to those with OH radicals. nih.gov The reaction proceeds through the Criegee mechanism, involving the addition of ozone to the C=C double bond to form a primary ozonide, which then decomposes to form various products.
Chlorine (Cl) atoms, present in marine and coastal areas, can also contribute to the degradation of these compounds. acs.orgcopernicus.org The reaction of Cl atoms with unsaturated aldehydes can proceed via addition to the double bond or H-atom abstraction. acs.orgnih.gov For trans-2-methyl-2-butenal (B1200531), H-abstraction by Cl from the aldehyde group is a notable pathway. nih.gov
Table 1: Experimentally Determined Rate Constants for the Reaction of Various Aldehydes with Cl Atoms
| Aldehyde | Rate Constant (k_Cl) (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| trans-2-Pentenal | (1.31 ± 0.19) × 10⁻¹⁰ | researchgate.net |
| trans-2-Hexenal | (1.92 ± 0.22) × 10⁻¹⁰ | researchgate.net |
| trans-2-Heptenal | (2.40 ± 0.29) × 10⁻¹⁰ | researchgate.net |
| n-Pentanal | (2.56 ± 0.27) × 10⁻¹⁰ | researchgate.net |
| n-Hexanal | (2.88 ± 0.37) × 10⁻¹⁰ | researchgate.net |
| n-Heptanal | (3.00 ± 0.34) × 10⁻¹⁰ | researchgate.net |
This interactive table provides a summary of kinetic data for aldehyde reactions with chlorine atoms.
The degradation of chlorinated aldehydes can lead to the formation of various by-products. For example, the oxidation of chloroacetaldehyde (B151913) is initiated by H-atom abstraction, leading to the formation of the acyl peroxy radical CH₂ClCO₃. copernicus.org This radical can then react further to produce chloroacetic acid. copernicus.org The reaction of trans-2-hexenal with chlorine atoms has been shown to produce butanal, HCl, and CO as primary products. nih.gov In the reaction of trans-2-methyl-2-butenal with Cl atoms, identified products include 3-chloro-2-butanone (B129570) and acetaldehyde (B116499). nih.gov The oxidation of chlorinated organics through processes like UV-photolysis can lead to the formation of chloride ions, formaldehyde, and various organic acids. iaea.org
The atmospheric oxidation of α,β-unsaturated aldehydes is known to contribute to the formation of secondary organic aerosols (SOA). copernicus.orgcopernicus.org High concentrations of nitrogen oxides (NOx) can enhance SOA formation from these compounds. copernicus.orgcopernicus.org The reaction mechanisms leading to SOA can be complex, involving the formation of oligoesters and other high-molecular-weight products. copernicus.orgresearchgate.net
The molecular structure of the aldehyde plays a role in its SOA yield, with higher yields observed for α,β-unsaturated aldehydes that have an additional methyl group on the α-carbon. copernicus.orgcopernicus.org The SOA yield from the reaction of trans-2-methyl-2-butenal with Cl atoms was found to be low (less than 2.4%). nih.gov In studies of furfural, an unsaturated aldehyde, reactions with chlorine atoms, OH radicals, and ozone all resulted in the formation of ultrafine particles, with SOA yields in the range of 0.3-3%. mdpi.com
Table 2: SOA Formation from a Related Unsaturated Aldehyde
| Precursor | Oxidant | SOA Yield | Key Findings | Reference |
|---|---|---|---|---|
| Furfural | Cl, OH, O₃ | 0.3 - 3% | Formation of ultrafine particles (<1 µm) was observed. | mdpi.com |
This interactive table summarizes findings on SOA formation from related aldehydes.
Photolytic Degradation Pathways and By-product Formation
Hydrolytic Stability and Transformation in Aquatic Systems
In aquatic environments, the stability of a compound towards hydrolysis is a key factor in its persistence. For α,β-unsaturated carbonyl compounds, the conjugated double bond system allows for reactions with free chlorine and free bromine that are not possible for saturated carbonyls. nih.gov These reactions can lead to the transformation of the compounds in water distribution systems. nih.gov
The hydrolysis of chlorinated compounds can be significantly influenced by pH. For example, the stability of 2-chloro-2'-deoxyadenosine, a chlorinated organic compound, is highly dependent on pH, with rapid decomposition occurring in acidic conditions. nih.gov The hydrolysis of 2-chloro-2-methylbutane (B165293) proceeds via an SN1 mechanism, involving the formation of a carbocation intermediate. askfilo.com For α,β-unsaturated aldehydes like 3-methyl-2-butenal, hydrolysis under typical environmental pH conditions is not expected to be a significant process based on its chemical structure. oecd.org
Biotransformation Pathways and Environmental Persistence (e.g., biodegradability in related compounds)
Biotransformation by microorganisms is a crucial process for the removal of organic compounds from the environment. The biodegradability of chlorinated compounds can vary widely. Some microorganisms have evolved pathways to metabolize chlorinated organic compounds, using them as a source of energy. frontiersin.org
However, chlorinated aldehydes can also be toxic to microorganisms, potentially inhibiting their metabolic activity. frontiersin.org The cometabolism of sucralose, a chlorinated sugar, by microorganisms has been observed to produce a corresponding unsaturated aldehyde as a metabolic product. nih.gov This suggests that microorganisms possess enzymes capable of transforming chlorinated organic structures. For related unsaturated aldehydes, such as 3-methyl-2-butenal, ready biodegradability has been demonstrated in laboratory tests. oecd.org
Advanced Analytical Methodologies for Trace Detection and Quantification of 2 Chloro 2 Butenal
Development and Validation of Hyphenated Chromatographic-Spectrometric Techniques for Complex Matrices (e.g., GC-MS, LC-MS, PTR-ToF-MS)
Hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are indispensable for the analysis of 2-chloro-2-butenal.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like this compound. chromatographyonline.com The technique separates volatile organic compounds (VOCs) in a gaseous mobile phase, which are then ionized and detected by a mass spectrometer. For complex samples, matrix interference can be mitigated through techniques like matrix deactivation, analyte extraction, or two-dimensional GC (GCxGC). chromatographyonline.com GCxGC, in particular, offers enhanced peak capacity and separation power, which is beneficial for isolating target analytes from a complex background. chromatographyonline.comacs.org The use of a high-resolution time-of-flight mass spectrometer (TOF-MS) with GCxGC can provide highly confident identification of hundreds of compounds in a single analysis. chromatographyonline.comfupress.netmdpi.com
In the context of studying atmospheric reactions, Solid-Phase Microextraction (SPME) coupled with GC-MS has been utilized to identify gas-phase products from the reaction of related unsaturated aldehydes with chlorine atoms. nih.govresearchgate.net For instance, in a study on the gas-phase reaction of trans-2-methyl-2-butenal (B1200531) with chlorine atoms, SPME/GC-MS was used to detect reaction products, including chlorinated ketones. nih.govresearchgate.netmdpi.com This approach demonstrates the capability of GC-MS to identify chlorinated species that could be structurally analogous to derivatives of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique, particularly for less volatile or thermally labile compounds. While direct analysis of the highly volatile this compound by LC-MS might be less common, the technique is invaluable for analyzing its degradation products or derivatives in aqueous matrices. LC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, often eliminating the need for extensive sample cleanup and derivatization that can be required for GC/MS. thermoscientific.comnih.gov The development of robust LC-high-resolution mass spectrometry (HRMS) methods allows for the quantitative and semi-quantitative analysis of a wide range of organic chemicals in complex biological matrices like human semen, showcasing the power of this technique for exposure assessment. nih.gov For chlorinated compounds, LC with atmospheric pressure chemical ionization (APCI)-MS/MS has proven effective for the determination of chlorophenols in environmental samples, achieving low detection limits. unl.pt
Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a powerful tool for real-time, online monitoring of VOCs at trace concentrations. nih.gov This technique utilizes the chemical ionization of VOCs via proton transfer from H3O+ ions, followed by detection with a high-resolution time-of-flight mass spectrometer. nih.govresearchgate.net PTR-ToF-MS has been successfully employed to detect and monitor the time evolution of gas-phase reaction products of unsaturated aldehydes. nih.govresearchgate.netmdpi.com In studies of trans-2-methyl-2-butenal, PTR-ToF-MS detected a variety of non-chlorinated organic products. nih.govmdpi.com While it primarily detects protonated molecular ions of non-chlorinated compounds, its high sensitivity (down to pptv levels) and fast response time make it ideal for tracking rapid changes in VOC concentrations in complex gas mixtures. nih.govionicon.com Recent advancements, such as the incorporation of modular ion-funnel technology, have further enhanced the sensitivity of PTR-ToF-MS by an order of magnitude. nih.gov
The following table summarizes the key features of these hyphenated techniques for the analysis of this compound and related compounds.
| Technique | Principle | Application for this compound Analysis | Strengths | Limitations |
| GC-MS | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Ideal for direct analysis of volatile this compound in various matrices. chromatographyonline.com Used to identify chlorinated reaction products of similar aldehydes. nih.govresearchgate.net | High resolution and sensitivity, especially with GCxGC-TOF-MS. chromatographyonline.comfupress.netmdpi.com Well-established libraries for compound identification. | May require derivatization for polar analytes; complex matrices can cause interference. chromatographyonline.com |
| LC-MS | Separates compounds in a liquid mobile phase based on their affinity for a stationary phase, followed by mass-based detection. | Analysis of less volatile derivatives or degradation products of this compound in aqueous samples. thermoscientific.comnih.gov | High sensitivity and specificity with MS/MS. thermoscientific.comunl.pt Suitable for a wide range of polar and non-polar compounds. nih.gov | Less suitable for direct analysis of highly volatile compounds like this compound. |
| PTR-ToF-MS | Real-time detection of VOCs through proton-transfer chemical ionization and high-resolution time-of-flight mass analysis. | Real-time monitoring of this compound in the gas phase, such as in atmospheric studies or industrial settings. nih.govresearchgate.netmdpi.com | Very high sensitivity (pptv levels) and fast response time (<100 ms). ionicon.com Real-time monitoring capabilities. nih.gov | Primarily for non-chlorinated compounds; identification can be challenging without chromatographic separation. nih.govmdpi.com |
Optimized Sample Preparation and Enrichment Strategies for Low Concentration Analysis
Analyzing trace levels of this compound requires effective sample preparation and enrichment to concentrate the analyte and remove interfering matrix components. researchgate.net
Solid-Phase Microextraction (SPME) is a solvent-free, versatile technique that combines extraction and pre-concentration. nih.gov It has been successfully used for sampling gaseous reaction products for subsequent GC-MS analysis. nih.govresearchgate.net The choice of fiber coating is critical for efficient extraction; for example, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been used for sampling products from the gas-phase reaction of a related aldehyde. nih.govresearchgate.net Headspace SPME (HS-SPME) is particularly useful for extracting volatile analytes from solid or liquid samples. fupress.netunl.pt
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration from liquid samples. It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a small volume of solvent. This technique can be adapted for a wide range of analytes by selecting the appropriate sorbent material. researchgate.net
Purge-and-Trap is a dynamic headspace technique commonly used for the analysis of volatile organic compounds in water and solid samples. An inert gas is bubbled through the sample, stripping the volatile compounds, which are then trapped on a sorbent. The trap is subsequently heated to desorb the analytes into a GC system. This method is recommended for introducing volatile samples into a gas chromatograph, especially for complex matrices like TCLP extracts. researchgate.net
For air sampling, various sorbent tubes can be employed for trace enrichment. Materials like Carbopack X and Carbograph 5TD have shown good adsorption performance for a range of volatile organic compounds. nih.gov The choice of sorbent and sampling parameters (e.g., flow rate, volume) must be optimized to ensure efficient trapping and prevent breakthrough. nih.gov
Derivatization can be employed to enhance the detectability of aldehydes. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones is a common method for carbonyl compound analysis, typically followed by HPLC-UV detection. nih.gov Another reagent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), can be used to form oximes that are detectable by GC/MS. tib.eu Solid-phase analytical derivatization combines derivatization and extraction into a single step, improving efficiency. researchgate.net
The following table provides an overview of sample preparation and enrichment techniques applicable to the analysis of this compound.
| Technique | Description | Applicable Matrices | Key Considerations |
| Solid-Phase Microextraction (SPME) | A fiber coated with a stationary phase is exposed to the sample (direct immersion or headspace) to extract analytes. nih.govresearchgate.net | Gas, Water, Soil unl.pt | Fiber coating selection is crucial. nih.govresearchgate.net Calibration can be challenging. |
| Solid-Phase Extraction (SPE) | A liquid sample is passed through a cartridge containing a solid adsorbent that retains the analyte. researchgate.net | Water, Liquid extracts | Sorbent selection and elution solvent must be optimized. |
| Purge-and-Trap | An inert gas is purged through a liquid or solid sample to extract volatile analytes, which are then trapped on a sorbent. researchgate.net | Water, Soil, Solid waste | Efficient for highly volatile compounds. Risk of analyte breakthrough if not optimized. |
| Sorbent Tube Sampling | Air is drawn through a tube packed with an adsorbent material to trap airborne volatile compounds. nih.gov | Air | Sorbent choice depends on analyte volatility and polarity. nih.gov Breakthrough volume must be determined. |
| Derivatization | Chemical modification of the analyte to improve its chromatographic or detection characteristics. researchgate.netnih.govtib.eu | Various | Can increase sensitivity and selectivity but adds a step to the workflow. researchgate.net |
Quality Assurance and Quality Control Protocols for Environmental and Synthetic Applications
Robust Quality Assurance (QA) and Quality Control (QC) protocols are essential to ensure the reliability and accuracy of analytical data for this compound. env.go.jp These protocols are integral to method validation and routine analysis in both environmental monitoring and synthetic chemistry. researchgate.netepa.gov
In environmental applications , QA/QC procedures are designed to manage the entire data generation process, from sample collection and preservation to final analysis. researchgate.net Key elements include:
Method Blanks: Analyzing a sample free of analyte to check for contamination from reagents, glassware, or the analytical system.
Field Blanks: A blank sample taken to the field and exposed to the same conditions as the actual samples to assess contamination during sampling and transport.
Matrix Spikes/Matrix Spike Duplicates: Adding a known amount of the analyte to a sample to evaluate the effect of the matrix on the analytical method's accuracy and precision.
Surrogates: Adding a compound that is chemically similar to the analyte but not expected to be in the sample to every sample to monitor extraction efficiency and analytical performance. researchgate.net
Calibration Checks: Regularly analyzing standards to verify the instrument's calibration.
Limits of Detection (LOD) and Quantitation (LOQ): Periodically determining the lowest concentration of the analyte that can be reliably detected and quantified. tib.eu
For synthetic applications , the focus of QC is often on verifying the identity and purity of the synthesized this compound and quantifying any impurities or by-products. This typically involves:
Identity Confirmation: Using techniques like MS and NMR to confirm the structure of the target compound.
Purity Assessment: Employing chromatographic techniques (e.g., GC-FID, GC-MS) to determine the percentage of the desired compound and identify and quantify impurities. sigmaaldrich.com
Trace Analysis of Reactants: Developing methods to quantify residual starting materials or catalysts.
Reference Standard Characterization: Ensuring the purity and identity of the reference standard used for quantification.
The choice of specific QC criteria should be aligned with the data quality objectives of the project. researchgate.net For instance, trace-level analysis for regulatory compliance will typically require more stringent QC than process monitoring in a synthetic reaction. researchgate.net
Speciation and Isomer-Specific Detection Methods
This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. chemsrc.comeuropa.eu These isomers may have different physical, chemical, and toxicological properties. Therefore, analytical methods that can separate and specifically detect each isomer are crucial for a complete characterization.
Gas Chromatography (GC) is the primary technique for separating isomers of volatile compounds like this compound. The separation is achieved by exploiting the small differences in boiling points and interactions of the isomers with the GC column's stationary phase. High-resolution capillary columns are essential for achieving baseline separation of the (E) and (Z) isomers.
Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. chromatographyonline.com By employing two columns with different stationary phases, GCxGC can resolve co-eluting peaks, making it an excellent tool for the isomer-specific analysis of complex mixtures. chromatographyonline.comacs.org This technique, when coupled with a mass spectrometer, provides both the retention time information for isomer identification and the mass spectrum for structural confirmation.
While less common for direct isomer separation of this compound, derivatization followed by GC or LC analysis can also be a strategy. The derivatizing agent may react differently with each isomer, or the resulting derivatives may have different chromatographic properties, facilitating their separation.
Spectroscopic techniques alone, such as MS or NMR, can provide structural information but generally cannot distinguish between geometric isomers without prior separation. However, the fragmentation patterns in MS might show subtle differences between isomers that could be used for differentiation if carefully studied and validated with pure standards of each isomer.
The commercial form of the related compound crotonaldehyde (B89634) (trans-2-butenal) is predominantly the trans isomer (>95%). europa.eu A similar situation might exist for commercially produced this compound, but this would need to be verified by isomer-specific analysis. The ability to distinguish between the (E) and (Z) isomers is critical for structure-activity relationship studies and for accurately assessing the environmental impact and toxicological profile of this compound.
Applications of 2 Chloro 2 Butenal in Complex Organic Synthesis and Material Science
2-Chloro-2-butenal as a Key Building Block for Chirally Pure Compounds
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. nih.gov While direct applications of this compound in major asymmetric synthesis campaigns are not extensively documented, its structure suggests significant potential as a starting material for generating chiral molecules. The presence of the α,β-unsaturated aldehyde moiety allows for various enantioselective transformations.
One potential application lies in asymmetric Michael additions. Chiral organocatalysts or metal complexes can be employed to facilitate the addition of nucleophiles to the β-position of the double bond, thereby creating a new stereocenter. A study on the organo-cascade catalysis for the synthesis of 2-chloro-3-(5-methylfuranyl)butanal demonstrated excellent control of enantioselectivity, highlighting the feasibility of such approaches with chlorinated aldehydes. pkusz.edu.cn
Furthermore, the aldehyde group can be targeted in asymmetric additions, such as aldol (B89426) or allylation reactions, to introduce additional stereocenters. For instance, research on the asymmetric allylboration of α,β-unsaturated aldehydes has shown high levels of enantioselectivity in the resulting homoallylic alcohols. york.ac.uk A similar strategy could be applied to this compound, followed by further transformations of the chloro-alkene moiety.
A one-pot method for the catalytic asymmetric synthesis of halocyclopropyl alcohols from conjugated enals provides another conceptual pathway. nih.gov This involves an initial asymmetric alkyl addition to the enal, followed by a diastereoselective cyclopropanation. nih.gov Applying this methodology to this compound could lead to the formation of complex, chirally pure cyclopropane (B1198618) derivatives.
Table 1: Potential Asymmetric Transformations of this compound
| Reaction Type | Potential Chiral Product | Key Reagents/Catalysts |
| Asymmetric Michael Addition | Chiral 3-substituted-2-chloro-butanal | Chiral amine or phosphine (B1218219) organocatalysts, chiral metal complexes |
| Asymmetric Aldol Reaction | Chiral 4-hydroxy-2-chloro-2-pentenal derivatives | Chiral proline derivatives, chiral metal enolates |
| Asymmetric Allylation | Chiral 1-(2-chloro-2-butenyl)-alk-3-en-1-ol derivatives | Chiral allylboronates or allyl silanes |
| Asymmetric Cyclopropanation | Chiral 2-chloro-2-(cyclopropyl)ethan-1-ol derivatives | Chiral rhodium or copper catalysts with diazo compounds |
Utilization in the Synthesis of Natural Products and Bioactive Molecules
The structural motifs present in this compound make it an attractive precursor for the synthesis of various natural products and bioactive molecules. The combination of an aldehyde and a reactive alkene allows for the construction of complex carbon skeletons and the introduction of diverse functional groups.
While direct total syntheses employing this compound are not frequently reported, the use of similar chlorinated butene structures as key intermediates is documented. For example, 1-chloro-2-methyl-4-alkanoyloxy-2-butene, a structurally related compound, is an important intermediate in the synthesis of Vitamin A derivatives. google.com This highlights the utility of chlorinated butenyl building blocks in the synthesis of complex isoprenoids.
The synthesis of other natural products has utilized related butenal precursors. For instance, the natural product β-lapachone has been synthesized from 3-methyl-2-butenal. dokumen.pub Similarly, the flavor component 2-[(methylthio)methyl]-2-butenal has been synthesized from crotonaldehyde (B89634), demonstrating the conversion of simple butenals into more complex, biologically relevant molecules. acs.org These examples suggest that this compound could serve as a starting point for analogous synthetic strategies, with the chloro substituent offering a handle for further functionalization, such as cross-coupling reactions.
The reactivity of the α,β-unsaturated aldehyde system also allows for its participation in cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems found in many bioactive molecules. dokumen.pubresearchgate.net The chlorine atom can influence the regioselectivity and stereoselectivity of these reactions and can be retained for subsequent transformations or eliminated to generate further unsaturation.
Precursor in the Development of Advanced Polymeric Materials and Coatings
The presence of a polymerizable double bond in this compound suggests its potential as a monomer for the synthesis of functional polymers. The chlorine atom can impart specific properties to the resulting polymer, such as increased flame resistance, and also serves as a site for post-polymerization modification.
The polymerization of structurally related chlorinated dienes, such as 2-chloro-1,3-butadiene (chloroprene), is a well-established industrial process that yields polychloroprene, a synthetic rubber with excellent chemical and physical properties. rsc.org By analogy, the polymerization of this compound could lead to novel polymers with unique characteristics. The aldehyde group would likely require protection during polymerization and could then be deprotected to yield a reactive polymer capable of undergoing further reactions, such as cross-linking or grafting.
A patent describes the preparation of aldehyde-containing starch derivatives using 4-chloro-2-butenal. google.com In this process, the chlorinated butenal is reacted with starch to introduce aldehyde functionalities onto the polysaccharide backbone. google.com These aldehyde groups can then be used to impart properties like wet strength to paper products. google.com A similar approach using this compound could lead to the development of novel bio-based materials with tailored properties.
Furthermore, the synthesis of well-defined functional polymers has been achieved through the hydrozirconation and subsequent halogenation of 1,2-polybutadiene. researchgate.net This methodology demonstrates the potential of using halogenated polymers as platforms for creating a diverse range of functional materials through nucleophilic substitution reactions. researchgate.net A polymer derived from this compound could similarly be functionalized to create advanced materials for applications in coatings, adhesives, and specialty plastics.
Table 2: Potential Polymerization and Modification Strategies for this compound
| Strategy | Resulting Material | Potential Applications |
| Free radical polymerization (with protected aldehyde) | Poly(this compound) derivative | Specialty plastics, flame-retardant materials |
| Grafting onto biopolymers (e.g., starch, cellulose) | Functionalized biopolymers | Paper additives, biodegradable films, hydrogels |
| Post-polymerization modification (nucleophilic substitution of chlorine) | Functionalized polymers with diverse side chains | Advanced coatings, drug delivery systems, polymer supports |
Derivatization for Novel Functional Organic Materials
The reactivity of this compound allows for its derivatization into a variety of novel functional organic materials. The aldehyde and the chloro-alkene moieties can be selectively or sequentially transformed to build complex molecular architectures with specific electronic, optical, or biological properties.
Derivatization of the aldehyde group is a common strategy to introduce new functionalities. researchgate.netresearchgate.netscience.govacs.org For example, condensation with amines or hydrazines can lead to the formation of imines or hydrazones, which can act as ligands for metal complexes or as building blocks for the synthesis of nitrogen-containing heterocycles. The synthesis of azulene (B44059) derivatives from the reaction of 2H-cyclohepta[b]furan-2-ones with enamines showcases how aldehyde derivatives can be used in cycloaddition reactions to form complex polycyclic aromatic systems. mdpi.com
The vinyl chloride group offers another site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These reactions would allow for the introduction of aryl, vinyl, or alkynyl substituents, leading to the creation of conjugated systems with interesting photophysical properties. Such materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The combination of both aldehyde and vinyl chloride reactivity allows for the synthesis of bifunctional molecules. For instance, selective reduction of the aldehyde to an alcohol, followed by etherification or esterification, and subsequent cross-coupling at the vinyl chloride position would yield a wide array of multifunctional compounds. These molecules could be designed to act as liquid crystals, nonlinear optical materials, or as monomers for the synthesis of highly functionalized polymers.
Emerging Research Frontiers and Future Perspectives in 2 Chloro 2 Butenal Chemistry
Catalytic Asymmetric Synthesis Involving 2-Chloro-2-butenal
The development of stereoselective methods for the functionalization of this compound is a significant frontier, offering access to complex chiral molecules from a simple building block. Organocatalysis, in particular, has emerged as a powerful tool for activating α,β-unsaturated aldehydes.
Research has highlighted the use of N-heterocyclic carbenes (NHCs) as potent organocatalysts that can generate reactive intermediates from α-chloroaldehydes. researchgate.net The NHC catalyst can form a covalent bond with the aldehyde, leading to the formation of a key NHC-bound enolate intermediate. This intermediate can then participate in various enantioselective annulation reactions. For instance, the [4+2] annulation of an α-chloroaldehyde with N-phenyl-N'-benzoyl-diazene has been shown to produce 1,3,4-oxadiazin-6-ones in good yield and with excellent enantiomeric excess (98% ee). researchgate.net Similarly, direct organocatalytic enantioselective α-chlorination of aldehydes using N-chlorosuccinimide (NCS) and chiral amine catalysts like L-proline amides can produce α-chloro aldehydes with high enantioselectivity, which can then be used in further transformations. organic-chemistry.org
These methodologies provide a pathway for the asymmetric synthesis of diverse heterocyclic structures from precursors like this compound. The ability to control stereochemistry is paramount for applications in medicinal chemistry and natural product synthesis.
Table 1: Representative Organocatalytic Asymmetric Reactions for α-Chloroaldehydes Data based on reactions involving generic or similar α-chloroaldehydes as models for this compound reactivity.
| Catalyst Type | Reactants | Reaction Type | Product Class | Reported Yield | Reported Enantiomeric Excess (ee) | Reference |
| Chiral N-Heterocyclic Carbene (NHC) | α-Chloroaldehyde, Diazene | [4+2] Annulation | 1,3,4-Oxadiazin-6-one | 75% | 98% | researchgate.net |
| L-Proline Amide | Aldehyde, NCS | α-Chlorination | α-Chloroaldehyde | Good | High | organic-chemistry.org |
| (2R,5R)-Diphenylpyrrolidine | Aldehyde, NCS | α-Chlorination | α-Chloroaldehyde | Very Good | High | organic-chemistry.org |
| Quinine-derived Squaramide | 2,3-Dioxopyrrolidine, Allyl Ketone | [4+2] Annulation | Fused γ-Lactam | Moderate | Moderate | acs.org |
Mechanistic Studies under Extreme Conditions
Investigating the reactivity of this compound under extreme conditions, such as high pressure or photochemical irradiation, can reveal novel reaction pathways and unstable intermediates that are inaccessible under standard laboratory conditions.
Photochemical Reactions: Ultraviolet (UV) photolysis of chlorinated alkenes can lead to the cleavage of the carbon-chlorine bond. Studies on the related compound 2-chloro-2-butene (B1582250) have shown that photodissociation in the 226–246 nm region is a key process. rsc.org By analogy, UV irradiation of this compound is expected to induce C-Cl bond homolysis, generating a highly reactive butenyl radical. This radical intermediate could then be trapped or undergo further rearrangements and reactions, providing a synthetic route to compounds not accessible through thermal methods. Simple models can be used to predict the quantum yields and rates of such photochemical processes. researchgate.net
High-Pressure Chemistry: High-pressure conditions (in the kbar range) are known to accelerate reactions that proceed with a negative volume of activation, such as cycloaddition reactions. acs.org For this compound, which contains both a diene-like system (if considering the C=C-C=O moiety) and a dienophile, high pressure could promote Diels-Alder dimerizations or reactions with other unsaturated partners. Furthermore, reactions of epoxides with heterocycles, which are often sluggish, can be significantly promoted by high pressure, suggesting that this compound's own epoxide derivatives would exhibit enhanced reactivity under these conditions. acs.org
Integration of Machine Learning and AI for Predictive Chemistry
The complexity of chemical reactions makes predicting their outcomes a significant challenge. Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools for navigating the vastness of chemical space and accelerating discovery. appliedclinicaltrialsonline.com
For a molecule like this compound, AI models can be leveraged in several ways:
Reaction Outcome Prediction: Neural networks, trained on massive databases of known chemical reactions like Reaxys, can predict the most likely products, yields, and optimal conditions (catalyst, solvent, temperature) for a reaction involving this compound. chemintelligence.comarxiv.org These models represent reactants and products using molecular fingerprints or graph structures and can predict conditions for reactions they have not explicitly seen during training. chemintelligence.com
Reactivity Mapping: AI can predict which of the functional groups in this compound (the aldehyde, the C=C double bond, the C-Cl bond) will react under specific conditions. For example, a model could predict whether a given nucleophile will attack the carbonyl carbon, engage in a conjugate addition, or displace the chloride ion.
Pathway Discovery: By chaining together predictions of elementary reaction steps, deep learning applications can help identify multi-step synthetic pathways starting from this compound to a desired target molecule. rsc.org This data-driven approach moves beyond chemical intuition and trial-and-error, enabling more efficient synthetic planning. appliedclinicaltrialsonline.com
Design and Synthesis of Advanced Materials with Tunable Properties
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced functional polymers and materials. Both the aldehyde group and the vinyl chloride moiety can participate in polymerization reactions.
The aldehyde group can undergo polymerization, while the chloro-substituted double bond offers a reactive handle for various transformations. This allows for the design of polymers with tailored properties. For instance, this compound could be used as a comonomer to introduce reactive sites along a polymer backbone. These sites could then be used for:
Cross-linking: The chlorine atom can be displaced by nucleophiles, allowing for the creation of cross-linked polymer networks with enhanced thermal stability and mechanical strength.
Grafting and Functionalization: The reactive sites can be used to graft other polymer chains or attach functional molecules, such as dyes, photoactive groups, or bioactive ligands, leading to materials with specific optical, electronic, or biomedical properties.
The presence of chlorine in the polymer is also expected to modify the material's bulk properties, such as its refractive index, flame resistance, and chemical stability.
Interdisciplinary Approaches in Atmospheric Chemistry and Chemical Biology
The reactivity of this compound makes it a compound of interest in interdisciplinary fields that bridge chemistry with environmental science and biology.
Atmospheric Chemistry: Unsaturated aldehydes are emitted into the atmosphere from various sources, and their subsequent reactions with oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl) are crucial to understanding air quality and secondary organic aerosol (SOA) formation. mdpi.comdntb.gov.uanih.gov Studies on analogous compounds like trans-2-methyl-2-butenal (B1200531) and trans-2-hexenal (B146799) provide significant insight into the likely atmospheric fate of this compound. mdpi.comacs.orgnih.gov
The gas-phase reaction with Cl atoms, particularly relevant in coastal or industrial areas, proceeds via two main pathways: H-abstraction from the aldehyde group and Cl addition to the C=C double bond. dntb.gov.uanih.gov For trans-2-methyl-2-butenal, Cl addition to the C-3 position is a major pathway, yielding products like 3-chloro-2-butanone (B129570). mdpi.comnih.gov A similar reaction with this compound would lead to chlorinated ketones. These reactions can be rapid, with lifetimes on the order of hours in regions with high Cl concentrations, and can contribute to the formation of SOA. acs.orgnih.gov
Table 2: Atmospheric Reaction Data for Analogs of this compound This table presents experimental data for similar unsaturated aldehydes, which serves as a proxy for estimating the atmospheric reactivity of this compound.
| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Major Products Identified | SOA Yield | Reference |
| trans-2-Methyl-2-butenal | Cl | (2.45 ± 0.32) × 10⁻¹⁰ | 3-Chloro-2-butanone, Acetaldehyde (B116499), HCl | < 2.4% | mdpi.comdntb.gov.uanih.gov |
| trans-2-Hexenal | Cl | (3.17 ± 0.72) × 10⁻¹⁰ | Butanal, 2-Chlorohexenal, HCl, CO | ~38% | acs.orgnih.gov |
Chemical Biology: α,β-Unsaturated aldehydes are known electrophiles that can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, via Michael addition. This reactivity makes them useful as chemical probes to study protein function and as covalent inhibitors. This compound is a particularly interesting case as it possesses two distinct electrophilic sites: the β-carbon of the unsaturated system and the carbon atom bearing the chlorine. This dual reactivity could be exploited to design novel bifunctional probes or cross-linking agents for studying protein-protein interactions or for the development of new therapeutic agents. The interaction with biomolecules can lead to the formation of covalent adducts, thereby altering the function of the target molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
